A key feature of (E)-2,3-diphenylprop-2-enal's molecular structure is the dihedral angle between its two benzene rings, measured to be 4.66° . This near planarity suggests potential conjugation between the π systems of the benzene rings and the enal moiety.
Physical and Chemical Properties Analysis
Limited information is available on the physical and chemical properties of (E)-2,3-diphenylprop-2-enal. The molecule exhibits intermolecular C–H⋯O interactions and short O⋯O contacts (2.525 Å) in its crystal structure, contributing to the formation of molecular columns along the b-axis . Weak intermolecular C–H⋯π interactions further stabilize the crystal structure .
Related Compounds
(E)-4,4,4-Trifluoro-2,3-diphenylbut-2-enal []
Compound Description: This compound shares the core structure of (E)-2,3-diphenylprop-2-enal but features a trifluoromethyl group replacing the terminal hydrogen on the propenal chain. The research primarily focuses on the crystal structure analysis of this compound, revealing intermolecular interactions like C—H⋯O and short O⋯O contacts that contribute to its solid-state organization. []
Relevance: (E)-4,4,4-Trifluoro-2,3-diphenylbut-2-enal is structurally related to (E)-2,3-diphenylprop-2-enal through the presence of the same diphenyl-substituted alpha,beta-unsaturated aldehyde core. The difference lies in the trifluoromethyl group, highlighting how structural modifications can influence crystal packing and potentially other physicochemical properties. []
Methyl (E)-2,3-diphenylprop-2-enoate []
Compound Description: This compound, a methyl ester derivative of (E)-2,3-diphenylprop-2-enoic acid, is formed through the electrocyclic ring opening of benzocyclobutenone starting materials. []
Relevance: Methyl (E)-2,3-diphenylprop-2-enoate is closely related to (E)-2,3-diphenylprop-2-enal, differing only by the presence of a methyl ester group instead of the aldehyde. This structural similarity makes it a relevant compound, potentially sharing similar reactivity profiles and belonging to the same chemical class of alpha,beta-unsaturated carbonyl compounds. []
trans-4,5-Epoxyalk-2-enals []
Compound Description: This class of compounds, specifically those with 7 to 12 carbons in the alkyl chain, is studied for its aroma properties. They are characterized by a trans epoxide ring at the 4,5-position and an (E)-configured double bond in the alkenal chain. []
Relevance: While not structurally identical, trans-4,5-epoxyalk-2-enals share a key structural motif with (E)-2,3-diphenylprop-2-enal: the (E)-configured alpha,beta-unsaturated aldehyde. This shared feature links them in terms of chemical classification and suggests potential similarities in reactivity profiles, particularly regarding reactions involving the conjugated system. []
2,3-Allenoic Acids []
Compound Description: These compounds feature an allene moiety adjacent to a carboxylic acid group. The research focuses on their use in a rhodium-catalyzed cyclization reaction with 2,3-allenols, highlighting their potential as building blocks for synthesizing biologically active furanone derivatives. []
Relevance: While not directly analogous in structure to (E)-2,3-diphenylprop-2-enal, 2,3-allenoic acids are relevant due to their participation in reactions that yield 2(5H)-furanones with (E)-enal or enone functionalities at the beta-position. These products share the core alpha,beta-unsaturated carbonyl system with (E)-2,3-diphenylprop-2-enal, implying potential synthetic connections and shared chemical reactivity. []
N-(3,3-Diphenylpropenyl)alkanamides []
Compound Description: This class of compounds represents a novel series of melatonin receptor ligands designed by modifying existing high-affinity melatonin receptor antagonists while retaining essential pharmacophores. []
Relevance: Though not directly comparable to (E)-2,3-diphenylprop-2-enal, the N-(3,3-Diphenylpropenyl)alkanamides are structurally related through the presence of the 3,3-diphenylpropenyl moiety, which is analogous to the 2,3-diphenylprop-2-enyl core of the target compound. This shared structural element suggests potential similarities in their physicochemical properties and reactivity. []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
Methyl farnesoate (MF) is a crustacean reproductive hormone that is structurally similar to insect juvenile hormone. It is responsible for enhancing reproductive maturation, maintaining juvenile morphology, and influencing male sex determination. Exposure of female Daphnids to increasing levels of MF increases the percentage of males in a brood in a dose-dependant manner. MF is endogenously produced in the mandibular organ and environmental factors such as salinity and temperature can influence hemolyph levels. Methyl farnesoate is a member of the juvenile hormone family of compounds that is the methyl ester of farnesoic acid. Found in several species of crustaceans. It has a role as a crustacean metabolite. It is a juvenile hormone, an enoate ester and a fatty acid methyl ester. It derives from a farnesoic acid.
Quercetin 3-beta-gentiobioside is a quercetin O-glycoside in which the hydroxy hydrogen at position 3 of quercetin has been replaced by a gentiobiosyl group. It has a role as a Brassica napus metabolite. It is a quercetin O-glycoside, a disaccharide derivative and a tetrahydroxyflavone. It is functionally related to a gentiobiose. Quercetin 3-gentiobioside is a natural product found in Phyllanthus virgatus, Fagonia glutinosa, and other organisms with data available.
4-Hydroxy-3,5-dimethoxy-cinnamyl alcohol is a natural product found in Aeschynanthus bracteatus, Fagus grandifolia, and other organisms with data available.
Methyl (9E)-9-octadecenoate is a fatty acid methyl ester. Methyl elaidate is a natural product found in Ganoderma carnosum and Abies spectabilis with data available.
3',4',5-trihydroxy-3,6,7-trimethoxyflavone is a trimethoxyflavone that is the 3,6,7-trimethyl ether derivative of quercetagetin. It has a role as an antineoplastic agent and a metabolite. It is a trihydroxyflavone and a trimethoxyflavone. It is functionally related to a quercetagetin. Chrysosplenol D is a natural product found in Acanthospermum australe, Chrysosplenium grayanum, and other organisms with data available. See also: Vitex negundo fruit (part of).
Beta-cryptoxanthin is a carotenol that exhibits antioxidant activity. It has been isolated from fruits such as papaya and oranges. It has a role as a provitamin A, an antioxidant, a biomarker and a plant metabolite. It derives from a hydride of a beta-carotene. beta-Cryptoxanthin is a natural product found in Planktothrix rubescens, Planktothrix agardhii, and other organisms with data available. A mono-hydroxylated xanthophyll that is a provitamin A precursor. See also: Corn (part of).